molecular formula C6H7ClN2S B3307928 2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride CAS No. 93554-88-2

2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride

Cat. No.: B3307928
CAS No.: 93554-88-2
M. Wt: 174.65 g/mol
InChI Key: UOIZKXFGSDAHOW-UHFFFAOYSA-N
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Description

2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride is an organic compound with the molecular formula C6H6N2S•HCl It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride typically involves the cyanoacetylation of thiophene derivatives. One common method is the reaction of thiophene-2-carboxaldehyde with cyanoacetamide in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2-amino-2-(thiophen-2-yl)ethylamine.

    Substitution: Various substituted thiophene derivatives depending on the reagent used.

Scientific Research Applications

2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: May be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrile and amino groups can form hydrogen bonds or participate in nucleophilic or electrophilic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(thiophen-3-yl)acetonitrile hydrochloride
  • 2-thienylacetonitrile
  • 2-amino-3-(thiophen-2-yl)propanoic acid

Uniqueness

2-amino-2-(thiophen-2-yl)acetonitrile hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of novel heterocyclic structures and the exploration of new chemical and biological activities.

Properties

IUPAC Name

2-amino-2-thiophen-2-ylacetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3,5H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIZKXFGSDAHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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